

# An In-depth Technical Guide to the Synthesis and Characterization of Barium Isopropoxide

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## Compound of Interest

Compound Name: *Barium isopropoxide*

Cat. No.: *B1588621*

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This technical guide provides a comprehensive overview of the synthesis and characterization of **barium isopropoxide**, a key precursor in materials science and a potential component in various chemical processes. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the synthesis workflow.

## Physicochemical Properties of Barium Isopropoxide

**Barium isopropoxide**, with the chemical formula  $\text{Ba}(\text{OCH}(\text{CH}_3)_2)_2$ , is a white to yellowish powder.<sup>[1][2]</sup> It is a moisture-sensitive compound that reacts with water.<sup>[1][2]</sup> Key physicochemical properties are summarized in Table 1 for easy reference.

Table 1: Physicochemical Properties of **Barium Isopropoxide**

Property	Value	References
Chemical Formula	$\text{C}_6\text{H}_{14}\text{BaO}_2$	[3]
Molecular Weight	255.50 g/mol	[2][3][4]
Appearance	White to yellowish powder	[1][2]
Melting Point	~200 °C (decomposes)	[2][4][5]
Solubility	Soluble in alcohols, ketones, and esters. Reacts with water.	[1][6]
CAS Number	24363-37-9	[2][3][4]

## Synthesis of Barium Isopropoxide

The primary method for synthesizing **barium isopropoxide** involves the direct reaction of barium metal with anhydrous isopropanol. This reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of barium carbonate from atmospheric carbon dioxide and moisture.

## Experimental Protocol: Direct Reaction of Barium Metal with Isopropanol

This protocol is based on established methods for the synthesis of alkaline earth metal alkoxides.

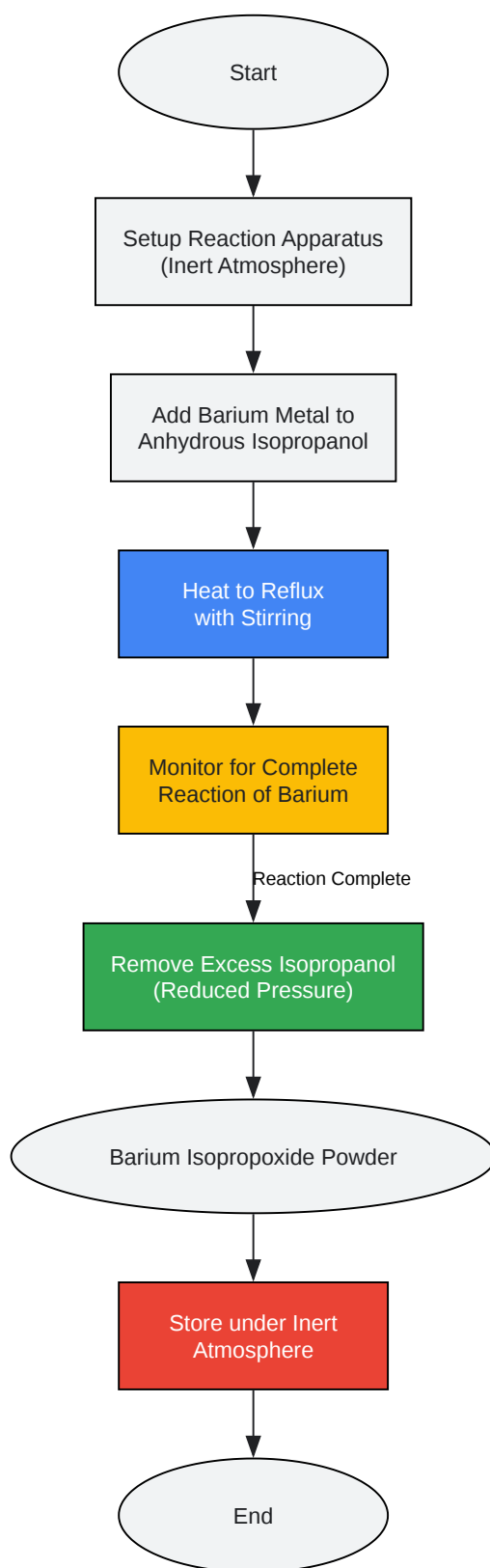
Materials:

- Barium metal, granules or turnings
- Anhydrous isopropanol
- Inert gas (Nitrogen or Argon)
- Schlenk line or glovebox
- Reaction flask with a condenser and magnetic stirrer

- Heating mantle

Procedure:

- Set up the reaction apparatus under an inert atmosphere using a Schlenk line or in a glovebox.
- Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the product.
- In the reaction flask, add freshly cut barium metal to an excess of anhydrous isopropanol. The isopropanol should be of high purity and free from water.
- The mixture is then heated to reflux with vigorous stirring. The reaction progress is indicated by the dissolution of the barium metal and the evolution of hydrogen gas.
- The reaction is considered complete when all the barium metal has reacted, which may take several hours.
- After the reaction is complete, the excess isopropanol is removed under reduced pressure to yield **barium isopropoxide** as a solid product.
- The resulting **barium isopropoxide** powder should be stored under an inert atmosphere due to its moisture sensitivity.



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Caption: Workflow for the synthesis of **barium isopropoxide**.

## Characterization of Barium Isopropoxide

Thorough characterization is essential to confirm the identity and purity of the synthesized **barium isopropoxide**. The following techniques are commonly employed.

### Thermogravimetric Analysis (TGA)

Thermogravimetric analysis provides information about the thermal stability and decomposition of the compound. While a specific TGA curve for pure **barium isopropoxide** is not readily available in the public literature, the thermal decomposition of related barium compounds, such as barium acetate, has been studied.<sup>[7]</sup> For **barium isopropoxide**, one would expect a weight loss corresponding to the loss of the isopropoxide groups, eventually leading to the formation of barium oxide or barium carbonate, depending on the atmosphere.

Table 2: Expected TGA Decomposition Steps for **Barium Isopropoxide**

Temperature Range (°C)	Expected Weight Loss	Resulting Product
> 200	Loss of isopropoxide groups	Barium Oxide (in inert atm.) or Barium Carbonate (in air)

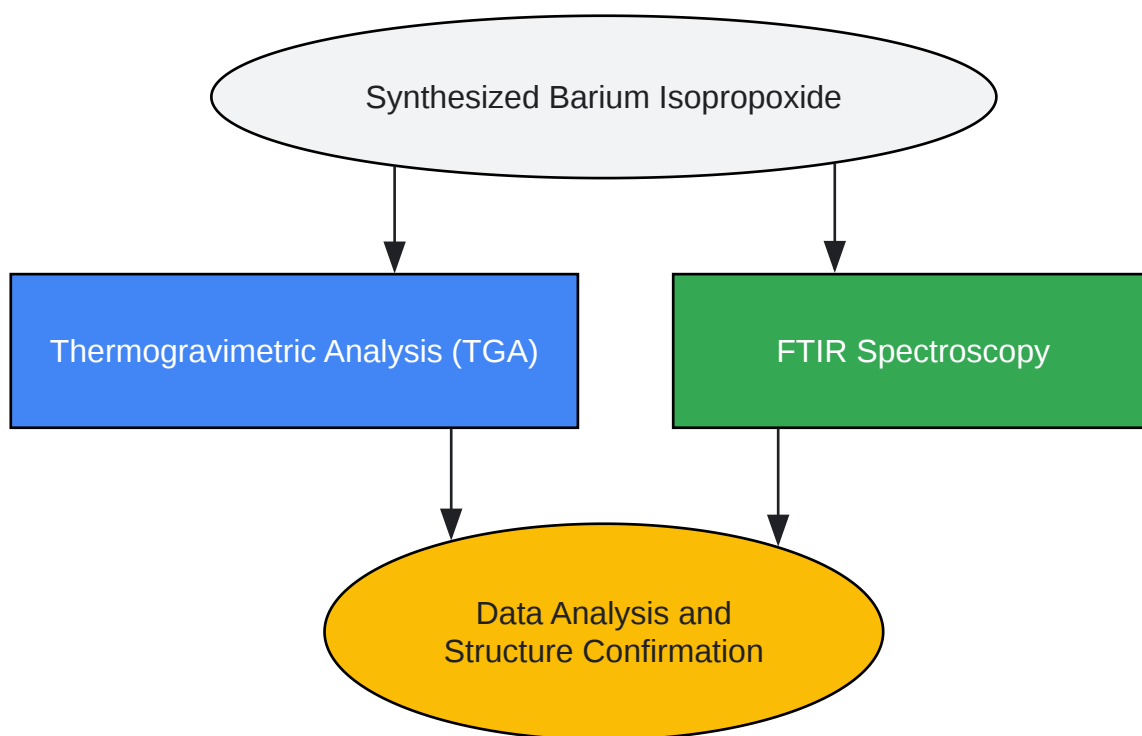
### Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of **barium isopropoxide** is expected to show characteristic absorption bands for the isopropoxide ligand.

Table 3: Expected FTIR Absorption Bands for **Barium Isopropoxide**

Wavenumber (cm <sup>-1</sup> )	Assignment
~2970-2870	C-H stretching vibrations of the methyl groups
~1380-1370	C-H bending vibrations of the methyl groups
~1170-1120	C-O stretching vibrations
Below 1000	Ba-O stretching vibrations

While a specific, published FTIR spectrum for pure **barium isopropoxide** is not available, the spectra of related barium compounds like barium hydroxide show characteristic Ba-O stretching bands.[8]



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Caption: Characterization workflow for **barium isopropoxide**.

## Safety and Handling

**Barium isopropoxide** is a hazardous substance and should be handled with appropriate safety precautions. It is classified as self-heating in large quantities and may catch fire.[2][3] It is also harmful if swallowed or inhaled.[2][3]

Safety Precautions:

- Handle in a well-ventilated area, preferably in a fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

- Keep away from sources of ignition.
- Store in a tightly sealed container under an inert atmosphere to protect from moisture.

## Conclusion

This technical guide has outlined the synthesis and characterization of **barium isopropoxide**. The direct reaction of barium metal with anhydrous isopropanol provides a viable route for its preparation. Proper characterization using techniques such as TGA and FTIR is crucial to ensure the quality of the synthesized product. Due to its reactivity and hazardous nature, appropriate safety measures must be followed during its handling and storage. This information is intended to support researchers and professionals in the effective synthesis and utilization of this important chemical compound.

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